2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione

Purity Specification Procurement Quality Reproducibility

Medicinal chemistry teams synthesizing thienyl-containing heterocyclic libraries should select the 98% purity grade for a 60% reduction in total impurities, accelerating SAR cycles. Agrochemical programs must use refrigerated cold-chain shipping to preserve shelf-life and batch consistency for field-trial reproducibility. HTS facilities should adopt InChI Key BPOLLZWYVLDMOH-UHFFFAOYSA-N and MW 263.36 as orthogonal identifiers to prevent erroneous substitution with des‑methyl or des‑dimethylamino analogs.

Molecular Formula C14H17NO2S
Molecular Weight 263.36 g/mol
CAS No. 1428139-30-3
Cat. No. B1530620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione
CAS1428139-30-3
Molecular FormulaC14H17NO2S
Molecular Weight263.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C2CC(=O)C(=CN(C)C)C(=O)C2
InChIInChI=1S/C14H17NO2S/c1-9-4-5-14(18-9)10-6-12(16)11(8-15(2)3)13(17)7-10/h4-5,8,10H,6-7H2,1-3H3
InChIKeyBPOLLZWYVLDMOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione (CAS 1428139-30-3): Compound Class and Basic Characteristics for Procurement Screening


2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione (CAS 1428139-30-3) is a synthetic small molecule belonging to the cyclohexane-1,3-dione class, featuring a push-pull enaminone system at the 2-position and a 5-methyl-2-thienyl substituent at the 5-position . With a molecular formula of C₁₄H₁₇NO₂S and a molecular weight of 263.36 g/mol, this compound is primarily supplied as a research chemical for medicinal chemistry and agrochemical intermediate applications . Its commercial availability is limited to specialty chemical distributors, with typical purities ranging from 95% to 98% and a recommended storage temperature of refrigerated conditions .

Why Generic Substitution of 2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione Cannot Be Assumed: The Critical Role of Substitution Pattern in Enaminone Reactivity


Compounds within the cyclohexane-1,3-dione enaminone family cannot be simply interchanged because the 5-position aromatic substituent and the dimethylaminomethylene group jointly dictate cyclization regioselectivity and downstream pharmacophore geometry . The 5-(5-methyl-2-thienyl) group introduces steric and electronic properties distinct from unsubstituted thienyl, furyl, or phenyl analogs, directly affecting the compound's performance as a heterocyclic synthesis intermediate . The evidence below demonstrates quantifiable differences in molecular properties, purity grades, and key structural specifications that directly impact experimental reproducibility and procurement decisions.

2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione: Comparative Quantitative Evidence for Scientific Selection


Purity Grade Differentiation: 98% High-Purity Supply versus Standard 95% Technical Grade

Multiple suppliers list this compound at 95% purity as the standard technical grade . However, a dedicated high-purity 98% grade is available from at least one specialty vendor (Leyan), providing a 3-percentage-point purity advantage for applications demanding minimal impurity interference . This differential is meaningful for medicinal chemistry synthesis where trace by-products can confound biological assay results.

Purity Specification Procurement Quality Reproducibility

Storage Stability Advantage: Refrigerated Storage Extends Reagent Viability for Long-Term Projects

The target compound's enaminone functional group is susceptible to hydrolysis and thermal degradation. Sigma-Aldrich specifically mandates refrigerated storage for this product , whereas the des-thienyl analog 2-[(dimethylamino)methylene]cyclohexane-1,3-dione (CAS 85302-07-4) is routinely stored at ambient temperature by multiple suppliers . This storage requirement difference reflects a quantifiably higher thermal lability of the 5-methyl-2-thienyl derivative, which translates to an expected improvement in long-term chemical integrity for users who maintain cold-chain storage.

Storage Stability Enaminone Degradation Inventory Management

Molecular Weight Precision: 263.36 g/mol Distinguishes Inventory Identity from Structurally Similar Building Blocks

The target compound (C₁₄H₁₇NO₂S, MW = 263.36) is frequently confused with its synthetic precursor 5-(5-methyl-2-thienyl)cyclohexane-1,3-dione (C₁₁H₁₂O₂S, MW = 208.28) . The 55.08 g/mol molecular weight difference and distinct elemental composition (presence of nitrogen in the target) provide unambiguous LC-MS identity confirmation. This differentiation is essential because the des-dimethylaminomethylene precursor is a distinct chemical entity with different reactivity and is not a suitable substitute in downstream reactions requiring the enaminone electrophile.

Molecular Weight Chemical Identity Inventory Management

InChI Key Uniqueness: BPOLLZWYVLDMOH-UHFFFAOYSA-N Confirms Structural Identity Across Databases

The target compound's InChI Key (BPOLLZWYVLDMOH-UHFFFAOYSA-N) serves as a unique structural fingerprint that distinguishes it from all other cyclohexane-1,3-dione enaminone analogs in chemical databases . While the unsubstituted thienyl analog 2-[(dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione (CAS 1049031-91-5) shares the same core scaffold, it carries a different InChI Key and a 14 Da lower molecular weight (249.33 g/mol) . This structural distinction ensures that procurement based on InChI Key eliminates the risk of receiving the incorrect thienyl regioisomer or des-methyl analog.

Structural Identity Database Cross-Referencing Procurement Verification

High-Value Application Scenarios for 2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione Based on Quantitative Differentiation Evidence


Medicinal Chemistry Synthesis Requiring 98% Purity Enaminone Building Block

Medicinal chemistry teams synthesizing thienyl-containing heterocyclic libraries for kinase or GPCR targets should select the 98% purity grade (Leyan) over the 95% standard grade . The 60% reduction in total impurities directly improves the purity profile of final compounds and reduces the need for post-synthesis purification, accelerating SAR cycles in hit-to-lead optimization programs.

Long-Term Agrochemical Intermediate Stockpiling with Refrigerated Supply Chain

Agrochemical discovery groups planning multi-year projects that consume this enaminone intermediate should prioritize vendors that ship with refrigerated cold-chain packaging, consistent with the manufacturer-specified storage at 2–8°C . This practice maximizes shelf-life and batch-to-batch consistency, which is critical for field-trial reproducibility where compound degradation could confound structure-activity relationships.

High-Throughput Screening Compound Management Requiring Unambiguous Identity Verification

Compound management facilities serving high-throughput screening (HTS) campaigns should use the InChI Key BPOLLZWYVLDMOH-UHFFFAOYSA-N and the molecular weight 263.36 g/mol as dual orthogonal identifiers for automated solid-dispensing and liquid-handling systems . This protocol eliminates confusion with the 208.28 g/mol des-dimethylaminomethylene precursor or the 249.33 g/mol des-methyl thienyl analog, both of which are commercially available and pose a risk of erroneous substitution in automated workflows.

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